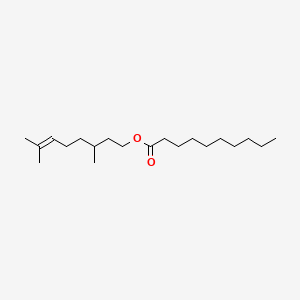

3,7-Dimethyloct-6-en-1-yl decanoate

Description

Structure

3D Structure

Properties

CAS No. |

72934-06-6 |

|---|---|

Molecular Formula |

C20H38O2 |

Molecular Weight |

310.5 g/mol |

IUPAC Name |

3,7-dimethyloct-6-enyl decanoate |

InChI |

InChI=1S/C20H38O2/c1-5-6-7-8-9-10-11-15-20(21)22-17-16-19(4)14-12-13-18(2)3/h13,19H,5-12,14-17H2,1-4H3 |

InChI Key |

XQIVXZXBZSEVKC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)OCCC(C)CCC=C(C)C |

Canonical SMILES |

CCCCCCCCCC(=O)OCCC(C)CCC=C(C)C |

Origin of Product |

United States |

Elucidation of Biosynthetic Pathways and Enzymatic Mechanisms for 3,7 Dimethyloct 6 En 1 Yl Decanoate

Investigation of Precursor Biosynthesis (e.g., Geraniol (B1671447) and Citronellol (B86348) Pathways)

The formation of 3,7-Dimethyloct-6-en-1-yl decanoate (B1226879) is fundamentally dependent on the biosynthesis of its alcohol precursor, citronellol, and the related monoterpene alcohol, geraniol. These compounds are high-value acyclic monoterpenes utilized in various industries. nih.gov The primary source for these is the essential oil of rose-scented geraniums (Pelargonium graveolens). nih.gov

Metabolic studies in P. graveolens have shown that at least two distinct biosynthetic pathways contribute to its volatile profile: one leading to cyclic p-menthanes and another producing acyclic monoterpene alcohols like geraniol and (-)-citronellol, along with their derivatives. oup.com The biosynthesis of geraniol and citronellol predominantly occurs in the cytosol of glandular trichomes. nih.gov Evidence suggests a two-step conversion of geranyl diphosphate (B83284) (GDP) to geraniol, a process that can be inhibited by inorganic phosphatases. nih.gov In this pathway, geraniol is synthesized from geranyl pyrophosphate (GERANYL-PP) through the action of geraniol synthase (GES). nih.gov

In plant lines rich in geraniol, geranyl monophosphate (GP) accumulates, indicating it is a key precursor. nih.gov Conversely, in lines rich in (-)-citronellol, both GP and citronellyl monophosphate (CP) are detected, suggesting that citronellol biosynthesis may proceed through the reduction of GP to CP. nih.gov More detailed studies in Pelargonium have revealed that citronellol biosynthesis is a multi-step pathway involving enzymes from the progesterone (B1679170) 5β-reductase and/or iridoid synthase-like (PRISE) family. researchgate.net These enzymes act as citral (B94496) reductases, with citral and citronellal (B1669106) serving as intermediates in the conversion to citronellol. researchgate.net

| Enzyme | Substrate | Product | Organism/Pathway |

|---|---|---|---|

| Geraniol Synthase (GES) | Geranyl Pyrophosphate (GPP) | Geraniol | General Monoterpene Pathway nih.gov |

| Nudix Hydrolase | Geranyl Diphosphate (GDP) | Geranyl Monophosphate (GP) | Pelargonium graveolens nih.gov |

| PRISE Family Enzymes (Citral Reductases) | Citral / Citronellal | Citronellal / Citronellol | Pelargonium spp. researchgate.net |

Characterization of Esterifying Enzymes and Acyltransferases

The final step in the formation of 3,7-Dimethyloct-6-en-1-yl decanoate is the esterification of citronellol with decanoic acid. This reaction is often catalyzed by enzymes such as lipases and acyltransferases. Biocatalytic methods are preferred as they offer high regioselectivity and stereoselectivity under mild conditions, minimizing the formation of byproducts. researchgate.net Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are versatile enzymes that can catalyze not only the hydrolysis of triglycerides but also the synthesis of esters in environments with low water content. scielo.br

Functional Annotation and Mechanistic Studies of Lipases involved in Ester Synthesis

Lipases are widely employed for the synthesis of monoterpene esters, including citronellyl esters. scielo.brnih.gov These enzymes typically operate through a catalytic triad (B1167595) of amino acids (e.g., Ser-His-Asp) and possess a "lid" domain, a mobile element that covers the active site and whose conformation can be influenced by the reaction medium, affecting substrate access and catalytic activity. nih.gov

The synthesis of citronellyl acetate (B1210297), a related monoterpene ester, has been studied using lipase (B570770) B from Burkholderia cepacia (BCL). Kinetic studies revealed that the reaction follows a ternary complex mechanism, where both the alcohol (citronellol) and the acyl donor bind to the enzyme before the catalytic reaction occurs. This study also noted inhibition by the alcohol substrate, citronellol. nih.gov Lipases are often immobilized on various supports to enhance their stability and allow for repeated use. nih.govnih.gov For instance, Novozym 435, an immobilized form of Candida antarctica lipase B, is a robust and frequently used biocatalyst for producing citronellyl esters via both esterification and transesterification. scielo.brresearchgate.net Studies on the hydrolysis of monoterpene esters, including citronellyl acetate, have compared the catalytic activities of lipases from different microbial sources such as Candida rugosa, Rhizopus arrhizus, and Mucor miehei. nih.gov The non-specific lipase from C. rugosa generally showed the highest yields of monoterpene alcohols under the tested conditions. nih.gov

Substrate Specificity and Regioselectivity of Biocatalysts

The substrate specificity and regioselectivity of biocatalysts are critical for the efficient synthesis of a target ester. Lipases can exhibit remarkable selectivity. For example, the lipase from Rhizomucor miehei has been shown to selectively catalyze esterification with primary alcohols, completely excluding secondary alcohols. nih.gov The structure of the alcohol substrate also influences the efficiency of esterification, with one study on terpene alcohols finding the order of reactivity to be monocyclic > linear > bicyclic. nih.gov

In the lipase-catalyzed acylation of citronellol, Novozym® 435 has demonstrated effectiveness with a range of linear acylating agents, from C3 to C18 acids. scielo.brresearchgate.net A study using lipase from Mucor miehei to esterify various alcohols revealed a bimodal distribution pattern for the reaction rate as a function of the alcohol's chain length, with optimal activity observed for C4 (butanol) and C10 (decanol) alcohols, and a minimum at C8 (octanol). researchgate.net This indicates a specific preference for certain chain lengths. In contrast, some acyltransferases, like the wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WS/DGAT) from Acinetobacter sp., display remarkably low substrate specificity, efficiently acylating a wide variety of linear, cyclic, and aromatic alcohols. nih.govnih.gov This broad specificity can be harnessed for the biotechnological production of diverse ester derivatives. nih.gov

| Enzyme (Source) | Substrate(s) | Key Finding |

|---|---|---|

| Novozym 435 (Candida antarctica) | Citronellol + Linear Acyl Donors (C3-C18) | Effective for a broad range of linear acyl donors. scielo.brresearchgate.net |

| Lipase (Mucor miehei) | Various n-alcohols + Lauric/Oleic Acid | Bimodal activity profile with peaks at C4 and C10 alcohols. researchgate.net |

| Lipase (Rhizomucor miehei) | Primary and Secondary Alcohols | High regioselectivity for primary alcohols. nih.gov |

| WS/DGAT (Acinetobacter sp.) | Fatty Acyl-CoAs + Broad Range of Alcohols | Remarkably low substrate specificity. nih.govnih.gov |

Genetic and Metabolic Engineering Approaches for Enhanced Bioproduction of Monoterpene Esters

The production of monoterpenes and their esters in microbial hosts like Escherichia coli and Saccharomyces cerevisiae has become a promising alternative to chemical synthesis and extraction from plants. mdpi.comnih.gov However, the natural production levels in these microorganisms are often too low for industrial applications, necessitating genetic and metabolic engineering strategies. mdpi.comnih.gov

A key challenge in producing monoterpenes is the limited availability of the precursor geranyl diphosphate (GPP). nih.gov In S. cerevisiae, the native farnesyl diphosphate synthase (Erg20p) efficiently converts GPP into farnesyl diphosphate (FPP), the precursor for sterols, thereby limiting the GPP pool available for monoterpene synthesis. unito.it To overcome this, protein engineering of Erg20p has been a successful strategy. By introducing specific mutations (e.g., K197G) in the active site of Erg20p, its activity can be shifted from an FPP synthase to a GPP synthase, significantly increasing the GPP supply and boosting monoterpene production by 10- to 20-fold. unito.itresearchgate.net

Further enhancements have been achieved by converting the engineered GPP synthase into a dominant-negative form, which reduces the ability of the endogenous Erg20p to synthesize FPP without completely halting essential sterol biosynthesis. unito.it This, combined with other strain engineering efforts, led to a 340-fold increase in sabinene (B1680474) (a monoterpene) yield. unito.it Another strategy involves overexpressing the gene for isopentenyl diphosphate isomerase (IDI1), which balances the ratio of the isoprenoid building blocks IPP and DMAPP, leading to increased monoterpenoid yields. nih.gov To produce monoterpene esters specifically, such as geranyl acetate, an alcohol-O-acyltransferase (AAT), like Atf1 from S. cerevisiae, can be co-expressed in an engineered strain to convert the monoterpene alcohol into its corresponding ester. nih.govresearchgate.net

Regulatory Mechanisms of Biosynthetic Gene Expression

The biosynthesis of monoterpenes is a tightly regulated process involving complex gene expression networks. Understanding these regulatory mechanisms is crucial for developing effective metabolic engineering strategies. Recent research has highlighted the role of both transcription factors and non-coding RNAs in controlling the expression of genes in the monoterpene biosynthetic pathway.

In Lilium 'Siberia', a study combining transcriptomics and weighted gene co-expression network analysis (WGCNA) identified a key transcription factor, LiMYB305, that regulates monoterpene synthesis. frontiersin.org Subsequent experiments, including yeast one-hybrid (Y1H) and dual-luciferase (LUC) assays, demonstrated that LiMYB305 directly binds to the promoter of LiOcS (ocimene synthase) and activates its expression, thereby increasing the production of monoterpenes like ocimene. frontiersin.org This finding is consistent with other studies showing that MYB transcription factors, such as AtMYB21 and AtMYB24 in Arabidopsis, directly regulate the expression of terpene synthase genes. frontiersin.org

In addition to transcription factors, long non-coding RNAs (lncRNAs) have emerged as important regulators. A study in Cinnamomum burmannii identified numerous lncRNAs predicted to regulate genes involved in monoterpene and sesquiterpene synthesis. nih.gov These lncRNAs can act in cis (regulating nearby genes) or in trans (regulating distant genes) to control the expression of key enzymes in the upstream methylerythritol 4-phosphate (MEP) and mevalonate (B85504) (MVA) pathways, as well as downstream terpene synthase (TPS) genes. nih.gov For instance, specific lncRNAs were predicted to regulate genes encoding farnesyl diphosphate synthase (FPPS) and TPS enzymes, indicating a multi-layered regulatory control over terpene production. nih.gov

Advanced Analytical Methodologies in Research on 3,7 Dimethyloct 6 En 1 Yl Decanoate

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for isolating and measuring 3,7-dimethyloct-6-en-1-yl decanoate (B1226879). The choice of technique depends on the sample's complexity and the analytical goals.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like 3,7-dimethyloct-6-en-1-yl decanoate. thieme-connect.comct.gov This method combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The column's stationary phase interacts differently with the various components of the mixture, leading to their separation based on factors like boiling point and polarity. For this compound, a non-polar column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., DB-5MS or HP-5MS), is often employed. thieme-connect.comnist.gov The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern for each compound, allows for its identification by comparison to spectral libraries like the NIST Mass Spectrometry Data Center. nist.govnist.gov

Quantitative analysis using GC-MS involves creating a calibration curve with known concentrations of a this compound standard. An internal standard, a compound not naturally present in the sample, is often added to improve accuracy and precision. thieme-connect.com The peak area of the analyte is then compared to that of the internal standard to determine its concentration in the sample. The limits of detection (LOD) and quantification (LOQ) for terpenes using GC-MS can be in the sub-microgram per milliliter range, demonstrating the high sensitivity of this technique. thieme-connect.comnih.gov

The following table provides an example of GC parameters used for the analysis of terpene esters:

| Parameter | Value |

| Column Type | Capillary |

| Stationary Phase | HP-5MS |

| Column Length | 30 m |

| Column Diameter | 0.25 mm |

| Film Thickness | 0.25 µm |

| Carrier Gas | Helium |

| Temperature Program | 60°C (1 min) -> 5°C/min -> 210°C -> 10°C/min -> 280°C (15 min) |

| Data from the NIST WebBook for this compound analysis. nist.gov |

High-performance liquid chromatography (HPLC) offers a complementary approach to GC-MS, particularly for less volatile or thermally labile compounds. While this compound is amenable to GC analysis, HPLC can be advantageous for preparative separations, where the goal is to isolate larger quantities of the pure compound for further study. sielc.com

Reverse-phase HPLC (RP-HPLC) is a common mode used for the separation of terpene esters. In this technique, a non-polar stationary phase is used with a polar mobile phase. For related compounds like other terpene alcohols and esters, mobile phases consisting of acetonitrile (B52724) and water are frequently employed. sielc.comsielc.com Detection in HPLC can be achieved using various detectors, with UV detectors being common, although they may have limited sensitivity for compounds lacking a strong chromophore. Mass spectrometric detection (LC-MS) significantly enhances the specificity and sensitivity of HPLC analysis. bldpharm.com

For preparative HPLC, the method is scaled up using larger columns and higher flow rates to isolate milligrams or even grams of the target compound. The collected fractions containing the purified this compound can then be used for structural elucidation or biological activity testing. sielc.com

The detection of trace levels of this compound in complex matrices, such as biological fluids or environmental samples, requires highly sensitive detection protocols. While standard GC-MS is sensitive, techniques like selected ion monitoring (SIM) can further lower the limits of detection. In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte, which increases the signal-to-noise ratio and allows for the quantification of very low concentrations. thieme-connect.com

Another advanced technique is the use of more sophisticated sample preparation methods, such as solid-phase microextraction (SPME), which can concentrate volatile and semi-volatile analytes from a sample before GC-MS analysis. nih.gov This pre-concentration step significantly enhances the detection limits for trace components.

Spectroscopic Techniques for Structural Elucidation and Confirmation in Research Contexts (e.g., NMR, FTIR in analytical research)

Once isolated, the definitive identification of this compound requires spectroscopic analysis to confirm its molecular structure. mmu.ac.ukintertek.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. mmu.ac.uknih.gov One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the different types of protons and carbons in the molecule and their chemical environments. bmrb.iospectrabase.com Two-dimensional (2D) NMR experiments, like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms, ultimately revealing the complete structure of the molecule. bmrb.io

Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule. researchgate.netnih.gov The FTIR spectrum of this compound would show characteristic absorption bands for the ester carbonyl group (C=O), C-O stretching, and C-H bonds of the alkyl chains. This technique is often used in conjunction with NMR and mass spectrometry for a comprehensive structural confirmation. mmu.ac.uk

The following table summarizes key spectroscopic data for related compounds, which can be used to infer the expected signals for this compound.

| Spectroscopic Technique | Expected Key Signals for this compound |

| ¹³C NMR | Resonances for the ester carbonyl carbon (~174 ppm), carbons of the double bond (~124 and ~131 ppm), and numerous signals in the aliphatic region for the octenyl and decanoate chains. |

| ¹H NMR | Signals for the vinyl proton (~5.1 ppm), protons adjacent to the ester oxygen (~4.1 ppm), and a complex pattern of signals for the methyl and methylene (B1212753) groups of the two alkyl chains. |

| FTIR | Strong absorption band for the ester C=O stretch (~1735 cm⁻¹), C-O stretching vibrations, and various C-H stretching and bending vibrations. |

Hyphenated Techniques for Comprehensive Profiling of Complex Samples

For the analysis of highly complex samples containing numerous structurally similar compounds, one-dimensional chromatography may not provide sufficient resolution. In such cases, hyphenated techniques like comprehensive two-dimensional gas chromatography (GCxGC) are employed. nih.govnih.gov GCxGC utilizes two columns with different stationary phases, providing a much higher peak capacity and separation power than conventional GC. mdpi.comacs.org This technique, often coupled with time-of-flight mass spectrometry (TOF-MS), allows for the detailed profiling of complex mixtures, such as essential oils or metabolic extracts, where this compound might be a minor component among hundreds of others. nih.govnih.gov

Isotopic Labeling and Tracing for Metabolic and Mechanistic Studies

Isotopic labeling is a powerful technique used to investigate the biosynthesis and metabolic fate of compounds like this compound. beilstein-journals.orgnih.gov In these studies, organisms or cell cultures are supplied with precursors (e.g., glucose, acetate) that have been enriched with stable isotopes, such as ¹³C or ²H. nih.gov The labeled compound is then isolated, and the pattern of isotope incorporation is determined using mass spectrometry or NMR.

This information can reveal the biosynthetic pathway leading to the formation of the terpene alcohol (citronellol) and the fatty acid (decanoic acid) moieties of the molecule. nih.gov By tracing the flow of isotopes through metabolic networks, researchers can elucidate the enzymatic reactions and precursor molecules involved in the synthesis of this compound. beilstein-journals.org These studies are crucial for understanding the biochemistry of terpene ester formation in various organisms. nih.gov

Ecological Roles and Biological Interactions of 3,7 Dimethyloct 6 En 1 Yl Decanoate

Role in Interspecies Chemical Communication (e.g., Insect Pheromones, Kairomones)

3,7-Dimethyloct-6-en-1-yl decanoate (B1226879), also known as citronellyl decanoate, has been identified as a semiochemical, a chemical substance that carries a message. pherobase.com Its primary documented role in interspecies chemical communication is as a pheromone in the ant species Messor bouvieri. pherobase.com Pheromones are chemical signals that trigger a natural response in another member of the same species. wikipedia.org

In the case of Messor bouvieri, this compound is classified as a pheromone, suggesting it is involved in their social interactions, such as trail-marking or recruitment. pherobase.comresearchgate.netresearchgate.net The poison gland of Messor species is a known source of recruitment trail pheromones. researchgate.net While 3,7-dimethyloct-6-en-1-yl decanoate has been specifically identified in Messor bouvieri, other Messor species are known to use a variety of chemical signals from different glands to coordinate foraging and other social behaviors. pherobase.comresearchgate.net

While there is no direct evidence of this compound acting as a kairomone, the chemical communication systems of ants are known to be exploited by other species. frontiersin.org Kairomones are semiochemicals that benefit the receiver but not the emitter. wikipedia.org Predators, parasitoids, and other organisms can "eavesdrop" on ant pheromones to locate their hosts or prey. frontiersin.org It is plausible that natural enemies of Messor bouvieri could use this compound as a cue to locate the ants.

Table 1: Known Interspecies Chemical Communication Role of this compound

| Species | Signal Type | Function |

| Messor bouvieri | Pheromone | Communication within the species |

Function in Plant-Insect Interactions (e.g., Attractants, Repellents)

There is currently no specific research detailing the role of this compound in plant-insect interactions as either an attractant or a repellent. However, the compound belongs to the broader class of terpenoid esters, which are known to play significant roles in such interactions.

Terpenoids are a diverse group of organic compounds produced by a wide variety of plants and are often involved in mediating interactions with insects. Some terpenoids and their derivatives, including esters, can act as attractants for pollinators or for predators of herbivores. For instance, certain ester blends are known to be potent host plant kairomone attractants for insects like the codling moth (Cydia pomonella). usda.gov

Conversely, many terpenoids also function as repellents, deterring feeding by herbivorous insects. The structural characteristics of this compound, being an ester of citronellol (B86348) (a known insect repellent), suggest a potential for such activity. The volatility of esters is a key factor in their role as semiochemicals, allowing them to travel through the air and be detected by insects. scentjourner.com

Given the lack of direct evidence, the function of this compound in plant-insect interactions remains an area for future research.

Contribution to Plant Defense Mechanisms

Direct evidence for the contribution of this compound to plant defense mechanisms is not available in current scientific literature. However, as a member of the terpenoid family, it can be situated within the general framework of plant chemical defenses.

Plants produce a vast arsenal (B13267) of secondary metabolites to defend against herbivores, pathogens, and competing plants. Terpenoids are a major class of these defensive compounds. They can act directly as toxins or feeding deterrents to herbivores. The production of volatile terpenoids can also be induced by herbivore damage, leading to an "indirect defense" where these volatiles attract natural enemies of the herbivores, such as parasitic wasps or predators.

The biosynthesis of terpenoids in plants occurs through complex pathways, and the resulting compounds can be stored in various tissues or released into the environment. While it is not confirmed that this compound is naturally produced by plants, its structural precursor, citronellol, is a common plant monoterpenoid. medchemexpress.com

Structure-Activity Relationship Studies in Biological Contexts

Specific structure-activity relationship (SAR) studies for this compound are not extensively documented. However, general principles from related compounds can provide insights. SAR studies investigate how the chemical structure of a compound influences its biological activity.

For insect pheromones, the structure, including the carbon chain length, the position and geometry of double bonds, and the nature of the functional group (e.g., acetate (B1210297), decanoate), is critical for specific recognition by the insect's receptors. Even minor changes to the structure can drastically reduce or eliminate its activity.

In a study on the sesquiterpene ester ferutinin, it was found that modifications to the terpenoid core, particularly at certain carbon positions, were detrimental to its estrogenic activity. lu.senih.gov This highlights the high degree of specificity in the interaction between a bioactive molecule and its biological target.

The biosynthesis of insect pheromones often involves a series of enzymatic modifications to fatty acid or terpenoid precursors. nih.gov The enzymes involved, such as fatty acetyltransferases, are specific for the chain length and saturation of their substrates, further underscoring the importance of the final chemical structure for biological function. nih.gov

Environmental Fate and Biotransformation Pathways in Ecosystems

The environmental fate and biotransformation of this compound are not specifically detailed in the literature. However, studies on its constituent alcohol, citronellol, and related esters provide valuable insights into its likely degradation pathways.

As a fragrance ingredient, esters like citronellyl decanoate can be released into the environment through wastewater. researchgate.net In aquatic and soil environments, the primary mechanism of degradation for such esters is expected to be hydrolysis, which can be either chemical or, more significantly, biological. scentjourner.com Hydrolysis would break the ester bond, yielding citronellol and decanoic acid.

A study on the biodegradation of citronellol and citronellyl acetate by the soil bacterium Pseudomonas mendocina demonstrated that this microorganism is capable of degrading these compounds. researchgate.net The degradation of citronellyl acetate proceeded through its hydrolysis to citronellol, which was then further metabolized. researchgate.net It is highly probable that this compound would undergo a similar initial hydrolysis step.

The persistence of such compounds in the environment is a concern, as some fragrance ingredients have been found to have negative impacts on non-target organisms. researchgate.netresearchgate.net The biotransformation of terpenoids and esters is an active area of research, with studies showing that various microorganisms can metabolize these compounds through oxidation, reduction, and other enzymatic reactions. nih.gov

Table 2: Potential Biotransformation of this compound

| Process | Description |

| Hydrolysis | The ester bond is cleaved, forming 3,7-Dimethyloct-6-en-1-ol (Citronellol) and Decanoic acid. |

| Microbial Degradation | Microorganisms, such as Pseudomonas species, can utilize the resulting alcohol and fatty acid as carbon sources. |

Emerging Research Frontiers and Future Perspectives

Novel Applications in Research and Development

The unique molecular structure of 3,7-Dimethyloct-6-en-1-yl decanoate (B1226879) lends itself to a variety of innovative applications, particularly in the realms of flavor and fragrance modulation and the development of bio-based materials.

Flavor and Fragrance Modulation Studies:

The primary application of many esters lies in the flavor and fragrance industry, and 3,7-Dimethyloct-6-en-1-yl decanoate is no exception. acs.orgresearchgate.net While citronellol (B86348) itself imparts a characteristic floral, rosy, and citrus scent, its esterification into citronellyl decanoate modifies this profile, often resulting in more complex and nuanced aromas. perfumerflavorist.comgoogle.com Research into citronellyl esters, such as the formate (B1220265) ester, has shown they can add lift, realism, and a pungent, fresh character to floral fragrance profiles, even at very low concentrations. perfumerflavorist.com The decanoate ester, with its longer carbon chain from decanoic acid, is expected to have lower volatility and a different odor profile compared to shorter-chain esters like citronellyl acetate (B1210297) or formate. This makes it a valuable candidate for studies on controlled-release fragrances and the creation of long-lasting scents in various consumer products. google.comnih.gov

Bio-based Materials Research:

The building blocks of this compound, citronellol (a terpene alcohol) and decanoic acid (a fatty acid), are both derivable from renewable biological sources. arkema.comnih.gov This has positioned long-chain terpene esters as promising candidates for the development of sustainable and biodegradable polymers. encyclopedia.pubaalto.fi Terpenes, in general, are being explored as renewable feedstocks for bioplastics, offering an alternative to petroleum-based polymers. encyclopedia.pubmdpi.com

Research in this area focuses on incorporating terpene derivatives into polyester (B1180765) chains to create novel biomaterials with tailored properties. researchgate.net For instance, long-chain cellulose (B213188) esters have been shown to form flexible, heat-sealable films with good water vapor barrier properties, making them suitable for packaging applications. aalto.fi The introduction of the bulky and branched citronellyl group into a polymer backbone could influence properties such as thermal stability, crystallinity, and flexibility. Poly(citronellyl methacrylate), for example, has been noted for its high thermal stability. mdpi.com The biodegradability of such polyesters is also a critical area of study, with the ester linkages being susceptible to hydrolysis. acs.orgresearchgate.net

Integration with Computational Chemistry and Chemoinformatics for Predictive Modeling

The development of new fragrance and flavor compounds, as well as novel biomaterials, is increasingly being accelerated by computational approaches. Chemoinformatics and computational chemistry offer powerful tools for predicting the properties of molecules like this compound before they are synthesized in the lab.

Computer-Aided Molecular Design (CAMD) is a key technology in this field, enabling the design of molecules with specific desired properties. mdpi.comresearchgate.net For fragrance applications, machine learning models are being developed to predict the odor characteristics of a molecule based on its structure. mdpi.comresearchgate.net These models can be trained on large databases of known fragrance compounds to identify the structural features associated with particular scents. researchgate.net This allows for the in-silico screening of virtual libraries of compounds to identify promising new fragrance molecules, significantly reducing the time and cost of experimental screening. researchgate.net

Similarly, computational methods are being used to predict the physical and chemical properties of esters relevant to their use in biomaterials. Density Functional Theory (DFT) can be employed to calculate properties such as the kinetics of hydrolysis, which is crucial for understanding the biodegradability of polyester-based materials. nih.gov Predictive models are also being developed to estimate properties like viscosity for biolubricants derived from esters. researchgate.net For long-chain alkanes, linear regression models have been used to predict thermochemical properties, which can be applied to understanding their behavior in various applications. acs.org

| Computational Application | Methodology | Predicted Property for Esters | Relevance to this compound |

| Fragrance Design | Computer-Aided Molecular Design (CAMD), Machine Learning | Odor Profile, Scent Characteristics | Identification of novel fragrance applications and modulation effects. mdpi.comresearchgate.net |

| Material Properties | Density Functional Theory (DFT) | Hydrolysis Kinetics, Biodegradability | Predicting the environmental fate and performance of bio-based polymers. nih.gov |

| Physical Properties | Quantitative Structure-Property Relationship (QSPR) | Viscosity, Thermochemical Properties | Designing bio-lubricants and understanding material behavior. researchgate.netacs.org |

Advancements in Sustainable Production and Green Chemistry Principles

The production of this compound is increasingly being guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. rsc.org

A key focus is the use of biocatalysts, such as enzymes, for ester synthesis. Lipase-catalyzed esterification and transesterification are highly promising green alternatives to traditional chemical methods that often rely on harsh acid catalysts and organic solvents. mdpi.combibliotekanauki.plscielo.brresearchgate.net Enzymatic reactions can be carried out under milder conditions, often in solvent-free systems, leading to higher selectivity and reduced waste. bibliotekanauki.plscielo.br Research has demonstrated the successful synthesis of various citronellyl esters using immobilized lipases, which can be recovered and reused for multiple reaction cycles, further enhancing the sustainability of the process. scielo.brresearchgate.net

The use of renewable feedstocks is another cornerstone of green chemistry in this context. Citronellol can be sourced from essential oils, and decanoic acid can be derived from vegetable oils, making the entire production process of this compound potentially bio-based. arkema.comnih.gov Furthermore, research is exploring the use of waste-derived feedstocks, such as volatile fatty acids from organic waste, for the production of esters. nih.gov

The development of greener purification methods is also crucial. Traditional purification techniques like distillation can be energy-intensive. researchgate.net Alternative methods, such as the use of acidic ion-exchange resins that can be easily filtered off, are being explored to simplify product isolation and reduce energy consumption. researchgate.net

| Green Chemistry Principle | Application in Ester Synthesis | Benefit |

| Catalysis | Use of lipases and other biocatalysts. mdpi.combibliotekanauki.pl | High selectivity, mild reaction conditions, reduced byproducts. |

| Renewable Feedstocks | Use of citronellol from essential oils and decanoic acid from vegetable oils. arkema.comnih.gov | Reduced reliance on fossil fuels, biodegradable starting materials. |

| Waste Prevention | Solvent-free reaction conditions, recyclable catalysts. bibliotekanauki.plscielo.br | Minimized waste generation, improved process efficiency. |

| Energy Efficiency | Lower reaction temperatures for enzymatic synthesis. scielo.br | Reduced energy consumption and environmental impact. |

Challenges and Opportunities in Comprehensive Academic Research on Complex Esters

The study of complex esters like this compound presents both significant challenges and exciting opportunities for academic research.

Challenges:

Synthesis and Purification: The synthesis of high-purity, high-molecular-weight esters can be challenging. google.comjove.com Achieving high conversion rates while minimizing side reactions requires careful optimization of reaction conditions. scielo.br The purification of large, non-volatile esters can be difficult, often requiring techniques like column chromatography, which can be time-consuming and generate significant solvent waste. researchgate.netjove.com The presence of unreacted starting materials, particularly long-chain carboxylic acids that are not easily removed by washing, can complicate purification. jove.com

Analysis: The analysis of complex mixtures containing various esters and other volatile compounds, as is often the case in flavor and fragrance research, is a significant analytical challenge. nih.gov The structural similarity of many terpene derivatives can lead to co-elution in chromatographic methods, making accurate quantification difficult. nih.gov

Predictive Modeling: While computational models are promising, accurately predicting the sensory properties of molecules remains a major hurdle. The relationship between molecular structure and odor perception is not yet fully understood, making the development of highly accurate predictive models challenging. researchgate.net

Opportunities:

Novel Bioactive Compounds: Terpenoids, the class of compounds to which citronellol belongs, are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties. nih.govnih.govresearchgate.net There is a significant opportunity to investigate the potential bioactivities of this compound and other complex terpene esters for applications in pharmaceuticals and functional foods.

Sustainable Polymers: The development of new bio-based and biodegradable polymers from terpene esters represents a major opportunity to create more sustainable materials and reduce plastic pollution. encyclopedia.pubresearchgate.net Research into the structure-property relationships of these polymers will be crucial for designing materials with specific functionalities. aalto.fi

Advanced Catalysis: There is ongoing research to develop more efficient and robust catalysts for ester synthesis. This includes the discovery and engineering of novel enzymes with improved stability and activity, as well as the development of new solid acid catalysts that are more environmentally friendly than traditional homogeneous catalysts. mdpi.comacs.org

Flavor and Fragrance Innovation: The exploration of complex esters like this compound offers the potential to create novel and sophisticated flavor and fragrance profiles that are not achievable with simpler molecules. perfumerflavorist.comgoogle.com This opens up new creative possibilities for the food and perfume industries.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.